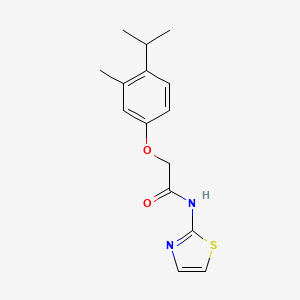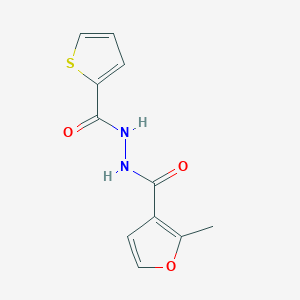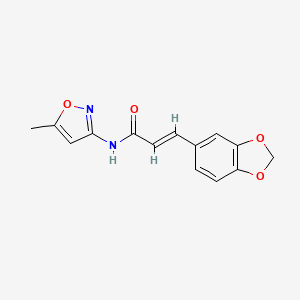
2-(4-fluorophenoxy)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction :2-(4-fluorophenoxy)-N-(2-methoxyphenyl)acetamide is a chemical compound that falls into the category of acetamides, which are characterized by the presence of an acetamide group attached to an aromatic ring.
Synthesis Analysis :The synthesis of similar compounds involves the use of primary compounds like 3-fluoro-4-cyanophenol or other phenolic precursors. For instance, Yang Man-li (2008) describes the synthesis of novel acetamides using 3-fluoro-4-cyanophenol as a primary compound, indicative of the methods used in synthesizing compounds in this class (Yang Man-li, 2008).
Molecular Structure Analysis :The molecular structure of compounds like 2-(4-fluorophenoxy)-N-(2-methoxyphenyl)acetamide is characterized by the presence of fluoro and methoxy substituents on the phenyl rings. Studies such as those by Xu Liang (2009) provide insights into the structural aspects of similar compounds, highlighting features like dihedral angles and hydrogen bonding in the crystal lattice, which are crucial for understanding their molecular geometry (Xu Liang, 2009).
Chemical Reactions and Properties :The chemical properties of 2-(4-fluorophenoxy)-N-(2-methoxyphenyl)acetamide are influenced by the functional groups present. The fluoro and methoxy groups affect its reactivity and interactions with other molecules. For example, research by Zhang Qun-feng (2008) on similar compounds can shed light on their chemical reactivity and potential applications in various fields (Zhang Qun-feng, 2008).
Physical Properties Analysis :The physical properties such as solubility, melting point, and crystalline structure are determined by the molecular structure. Studies like those on related compounds provide insights into their physical characteristics. For example, research on the crystalline structure of similar compounds, such as those conducted by Xiangjun Qian et al. (2012), are relevant for understanding the physical properties of 2-(4-fluorophenoxy)-N-(2-methoxyphenyl)acetamide (Xiangjun Qian et al., 2012).
Chemical Properties Analysis :The chemical properties, including reactivity and stability, are largely influenced by the presence of the fluoro and methoxy groups. Research on similar compounds, such as that by P. Jansukra et al. (2021), provides valuable insights into the reactivity and chemical behavior of these compounds (P. Jansukra et al., 2021).
科学的研究の応用
Radioligands for Peripheral Benzodiazepine Receptors
2-(4-fluorophenoxy)-N-(2-methoxyphenyl)acetamide derivatives have been explored for their potential as radioligands for peripheral benzodiazepine receptors (PBR), which are associated with various neurological and psychiatric disorders. Research on N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its analogs demonstrated promising applications in positron emission tomography (PET) imaging to study PBR distribution in the brain. These compounds, through their fluoroalkylation process, exhibit high binding affinity to PBRs, offering a novel tool for neurological research and potential diagnostic applications (Zhang et al., 2003).
Chemoselective Acetylation in Drug Synthesis
The chemoselective monoacetylation of amino groups, a crucial step in synthesizing antimalarial drugs and other pharmaceutical compounds, has employed similar chemical structures. For example, N-(2-Hydroxyphenyl)acetamide serves as an intermediate in natural antimalarial drug synthesis. Utilizing immobilized lipase and various acyl donors, researchers have optimized the acetylation process, highlighting the method's efficiency and potential for green chemistry applications in drug manufacturing (Magadum & Yadav, 2018).
Photoreactions in Drug Stability Studies
The stability of pharmaceutical compounds under light exposure is critical for drug safety and efficacy. Studies on compounds with structural similarities to 2-(4-fluorophenoxy)-N-(2-methoxyphenyl)acetamide, like flutamide, have shown that photoreactions can significantly affect drug stability. These investigations provide insights into the mechanisms of photodegradation and inform the development of more stable pharmaceutical formulations (Watanabe et al., 2015).
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-14-5-3-2-4-13(14)17-15(18)10-20-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGIDLGTQKYCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514305.png)
![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)
![1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)
![vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5514318.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5514323.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)

![diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate](/img/structure/B5514345.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)


![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)